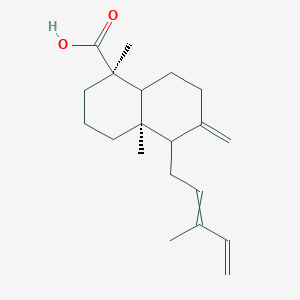

trans-Ozic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H30O2 |

|---|---|

Molecular Weight |

302.5 g/mol |

IUPAC Name |

(1R,4aR)-1,4a-dimethyl-6-methylidene-5-(3-methylpenta-2,4-dienyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |

InChI |

InChI=1S/C20H30O2/c1-6-14(2)8-10-16-15(3)9-11-17-19(16,4)12-7-13-20(17,5)18(21)22/h6,8,16-17H,1,3,7,9-13H2,2,4-5H3,(H,21,22)/t16?,17?,19-,20-/m1/s1 |

InChI Key |

YGBZFOQXPOGACY-OTGCGEFBSA-N |

Isomeric SMILES |

CC(=CCC1C(=C)CCC2[C@@]1(CCC[C@@]2(C)C(=O)O)C)C=C |

Canonical SMILES |

CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)C=C |

Origin of Product |

United States |

Nomenclature and Chemical Classification of Trans Ozic Acid

Systematic Nomenclature and Synonyms

Trans-Ozic acid is identified by the systematic IUPAC name (1R,4aR,5S,8aR)-1,4a-dimethyl-6-methylene-5-((E)-3-methylpenta-2,4-dien-1-yl)decahydronaphthalene-1-carboxylic acid. ontosight.aichemspider.com It is also known by several synonyms, which are frequently encountered in scientific literature. These include 4-Epicommunic acid, (+)-trans-Ozic acid, and 4-epi-trans-Communic acid. ontosight.ainih.gov The compound is assigned the CAS Registry Number 83945-57-7. ontosight.aibiosynth.comchemuniverse.com

Structural Classification within Diterpenoids

With a chemical formula of C₂₀H₃₀O₂, this compound is classified as a diterpenoid. ontosight.ai More specifically, it belongs to the labdane (B1241275) class of diterpenoids. nih.govacs.org Labdane diterpenoids are characterized by a bicyclic core structure derived from labdane. This compound has been isolated from various natural sources, including the wild sunflower, Helianthus occidentalis, and as a component of resins from certain plant species. mdpi.commpg.de It is considered a Class Ic resinite, which are derived from resins based primarily on labdatrienoic acids of the enantio series. researchgate.net

Stereochemical Considerations and Isomerism

The stereochemistry of this compound is a critical aspect of its chemical identity. The designation "(+)-trans-Ozic acid" indicates that it is the dextrorotatory enantiomer. ontosight.ainp-mrd.org The "trans" descriptor in its name refers to the configuration of the double bond in the side chain. rsc.org

This compound is an isomer of communic acid. rsc.orgwikidata.org While both are labdane diterpenoids, they differ in their stereochemistry. This compound has an antipodal stereochemistry with respect to the steroids, a characteristic it shares with zanzibaric acid. rsc.org In contrast, both cis- and trans-communic acids possess the normal stereochemistry relative to steroids. rsc.org The structural difference lies in the orientation of the carboxylic acid group.

Natural Occurrence and Bioprospecting of Trans Ozic Acid

Isolation from Botanical Sources

The isolation of trans-Ozic acid has been documented from several distinct plant families, highlighting its specific but varied distribution in the plant kingdom.

Orthosiphon labiatus

Research into the chemical constituents of Orthosiphon labiatus N.E.Br., a plant from the Lamiaceae family native to South Africa, led to the isolation of (+)-trans-Ozic acid. acs.orgacs.org In a 2007 study, the compound was successfully isolated from an ethanol (B145695) extract of the plant's aerial parts. acs.orgnih.govscilit.com This particular investigation was part of a broader search for biologically active diterpenoids from Labiatae family plants. acs.orgacs.org The identification of (+)-trans-Ozic acid was confirmed through spectroscopic analysis. acs.org

| Plant Source | Part Used | Extraction Method | Isolated Compound |

| Orthosiphon labiatus | Aerial parts | Ethanol Extraction | (+)-trans-Ozic acid |

| Two new labdane (B1241275) diterpenoids |

Salvia africana-lutea

While Salvia africana-lutea L. was chemically investigated in the same study as Orthosiphon labiatus, the ethanolic extract of this species did not yield this compound. acs.orgacs.orgnih.gov Instead, researchers isolated known abietane (B96969) diterpenoids, including carnosol, rosmadial, and carnosic acid. acs.orgnih.gov This finding underscores the specific distribution of this compound even within the same plant family (Lamiaceae).

Helianthus occidentalis (Wild Sunflower)

An investigation into the chemical basis for the insect resistance of the wild sunflower, Helianthus occidentalis, resulted in the first-time isolation of both (-)-cis-Ozic acid and (-)-trans-Ozic acid from this species. acs.orgresearchgate.net This 1979 study marked the first report of the levorotatory ((-)-) optical enantiomorph of this compound. acs.orgresearchgate.net The diterpenoid acids were found in extracts from the florets, leaves, and roots of the plant. acs.org The presence of these compounds is thought to contribute to the plant's natural defense mechanisms against insect pests. acs.org

| Plant Source | Part Used | Isolated Compounds | Yield (from 1:1 ether/hexane fraction) |

| Helianthus occidentalis | Florets, Leaves, Roots | (-)-cis-Ozic acid | 230 mg (mixed acids) |

| (-)-trans-Ozic acid | 23 mg (as trans-methyl ozate after derivatization) |

Orthosiphon aristatus

This compound is recognized as a diterpenoid constituent of Orthosiphon aristatus (Blume) Miq., a well-known traditional herbal medicine also referred to as "kidney tea". tandfonline.comresearchgate.net While direct isolation was not the focus of recent studies, a 2025 publication reported on an in silico screening of known bioactive compounds from O. aristatus for their potential anti-breast cancer activity. tandfonline.comnih.gov In this computational study, this compound was identified as having a good binding affinity with proteins implicated in breast cancer pathways, suggesting its potential therapeutic relevance. tandfonline.comnih.gov

Distribution and Presence in Plant Exudates and Resins

Beyond its isolation from specific plant tissues, Ozic acid is a known component of certain plant resins. dokumen.pub Plant resins are complex mixtures of secondary metabolites, primarily composed of terpenoids, that serve protective functions for the plant. researchgate.netzobodat.at

Ozic acid, a labdanoid diterpene, has been identified as a monomeric component in polymer-based resins, particularly from plants in the Leguminosae family. dokumen.pub For example, it is known to co-occur with zanzibaric acid in the resin of Hymenaea verrucosa. dokumen.pub These types of resins, which are based on labdanoid diterpenes like Ozic acid, are categorized as Class Ic fossil resins. dokumen.pub The presence of such compounds is used in chemotaxonomy to classify and determine the botanical origin of both recent and fossilized resins, such as amber. researchgate.netzobodat.at

Chemical Synthesis Methodologies of Trans Ozic Acid and Analogs

Asymmetric Synthesis Approaches

Asymmetric synthesis is crucial for obtaining enantiomerically pure forms of chiral molecules like trans-Ozic acid. The primary strategies have involved the use of a chiral pool, leveraging the inherent chirality of natural products, and advanced catalytic methods.

A prominent and efficient strategy for the asymmetric synthesis of (−)-trans-Ozic acid involves a chiral pool approach. This method utilizes readily available and enantiomerically pure natural products as starting materials, thereby transferring their stereochemical information to the target molecule. Naturally abundant aromatic abietanes, such as (+)-carnosic acid, (+)-podocarpic acid, and (+)-dehydroabietic acid, have been successfully employed for this purpose. researchgate.net This approach is advantageous as it provides a simple, concise, and scalable route to optically pure (−)-trans-Ozic acid. researchgate.net

The general scheme of this strategy involves the oxidative cleavage of the aromatic ring of the abietane (B96969) starting material to generate a key intermediate, which is then further elaborated to yield the final product. The stereocenters present in the starting abietanes are preserved throughout the synthesis, ensuring the correct absolute stereochemistry of the final this compound molecule. researchgate.net

Table 1: Chiral Pool Starting Materials for the Asymmetric Synthesis of (−)-trans-Ozic Acid

| Starting Material | Classification | Key Advantage |

| (+)-Carnosic Acid | Aromatic Abietane | Readily available natural product. |

| (+)-Podocarpic Acid | Aromatic Abietane | Provides a suitable chiral scaffold. |

| (+)-Dehydroabietic Acid | Aromatic Abietane | Abundant and cost-effective starting material. |

This table summarizes the naturally abundant aromatic abietanes used as chiral starting materials in the asymmetric synthesis of (−)-trans-Ozic acid.

Iridium-catalyzed asymmetric polyene cyclization represents a powerful and modern strategy for the enantioselective synthesis of complex polycyclic molecules, including terpenoids. This methodology relies on the use of a chiral iridium catalyst to control the stereochemical outcome of the cyclization of a linear polyene substrate. While direct application of this method to the synthesis of this compound is not extensively detailed in the available research, it is a significant approach for constructing the core structures of related terpenes. The combination of Lewis acid activation with iridium-catalyzed allylic substitution allows for the use of branched, racemic allylic alcohols to produce a variety of carbo- and heteropolycyclic ring systems in high yields and excellent enantioselectivity (≥99% ee). This strategy has been successfully utilized to prepare diterpenoid segments with high enantiopurity in the total synthesis of other complex natural products.

Ozonolysis is a critical reaction in the chiral pool synthesis of (−)-trans-Ozic acid from aromatic abietanes. This reaction is employed to cleave the aromatic ring of the starting materials, such as (+)-carnosic acid, (+)-podocarpic acid, and (+)-dehydroabietic acid, to generate crucial intermediates in an enantiomerically pure form. researchgate.net The ozonolysis of these aromatic abietanes results in the formation of a key ketoacid intermediate which contains the necessary carbon framework and stereocenters for the subsequent steps of the synthesis. researchgate.net This method is highly effective and allows for a simple and concise pathway to the desired intermediates on a scalable level. researchgate.net

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is important for exploring its biological activity and structure-activity relationships. The most common derivative is the this compound methyl ester, which is often an intermediate in the total synthesis of the natural product itself. The synthesis of the methyl ester can be achieved by standard esterification procedures from this compound, or it can be the direct target of a total synthesis pathway, as described above. The development of synthetic routes that can be adapted to produce a variety of analogs is of significant interest in medicinal chemistry. This allows for the systematic modification of the this compound structure to investigate the impact of different functional groups on its biological properties. The diastereoselective synthesis of the trans-decalin core, a key structural motif in this compound, provides a platform for the creation of a range of biologically important natural product derivatives.

Spectroscopic Characterization and Structural Elucidation of Trans Ozic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon skeleton and proton environments of trans-Ozic acid. Through a suite of 1D (¹H, ¹³C) and 2D correlation experiments (COSY, HSQC, HMBC), a complete structural assignment is achievable. researcher.lifenih.gov

1D NMR Spectroscopy: The ¹H NMR spectrum reveals the chemical shifts and multiplicities of all protons in the molecule. Key signals include those for the vinylic protons of the diene system, the exocyclic methylene (B1212753) group, and the characteristic tertiary methyl groups of the decalin core. The ¹³C NMR spectrum provides the count of unique carbon atoms, distinguishing between sp³, sp², and carbonyl carbons. For instance, the carbon skeleton of related diterpenoids has been assigned by comparing 1D and 2D NMR spectra with previously published data. researchgate.net

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This homonuclear experiment establishes proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. It is instrumental in tracing the connectivity within the cyclohexane (B81311) and side-chain fragments of this compound.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of a proton's chemical shift to its attached carbon atom. creative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to four bonds). It is vital for connecting the different spin systems identified by COSY and for placing quaternary carbons and functional groups, such as the methyl groups and the carboxylic acid, onto the molecular scaffold. researcher.life

The combined data from these experiments allow for the complete and confident assignment of the structure of this compound.

Table 1: Representative ¹H and ¹³C NMR Data for the this compound Skeleton (Note: Exact chemical shifts can vary slightly based on solvent and instrumentation. Data is compiled from typical values for labdane (B1241275) diterpenoids).

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, multiplicity, J in Hz) | Key HMBC Correlations (H to C) |

| 1 | ~39.0 | ~1.50 (m), ~1.05 (m) | C-2, C-3, C-5, C-10, C-20 |

| 2 | ~19.0 | ~1.65 (m) | C-1, C-3, C-4, C-10 |

| 3 | ~42.0 | ~1.40 (m) | C-2, C-4, C-5, C-18 |

| 4 | ~33.5 | - | - |

| 5 | ~56.0 | ~0.95 (d) | C-4, C-6, C-7, C-9, C-10, C-19, C-20 |

| 6 | ~24.0 | ~1.70 (m) | C-5, C-7, C-8, C-10 |

| 7 | ~38.0 | ~2.10 (m) | C-5, C-6, C-8, C-9, C-14 |

| 8 | ~148.0 | - | - |

| 9 | ~57.0 | ~1.55 (m) | C-1, C-5, C-8, C-10, C-11, C-12 |

| 10 | ~39.5 | - | - |

| 11 | ~22.0 | ~2.25 (m) | C-9, C-12, C-13 |

| 12 | ~145.0 | ~6.30 (dd, 17.0, 10.5) | C-11, C-13, C-14 |

| 13 | ~139.0 | - | - |

| 14 | ~111.0 | ~5.20 (d, 17.5), ~5.05 (d, 10.5) | C-7, C-12, C-13, C-15 |

| 15 | ~16.0 | ~1.75 (s) | C-12, C-13, C-14 |

| 17 | ~106.0 | ~4.85 (s), ~4.55 (s) | C-8, C-9 |

| 18 | ~33.0 | ~1.25 (s) | C-3, C-4, C-5, C-19 |

| 19 | ~184.0 | - | - |

| 20 | ~15.0 | ~0.70 (s) | C-1, C-5, C-9, C-10 |

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry (MS) provides critical information about the molecular weight and elemental composition of this compound, and its fragmentation patterns offer corroborating structural evidence. acs.org

High-Resolution Mass Spectrometry (HRMS): Techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer are used to determine the accurate mass of the molecular ion (e.g., [M-H]⁻ or [M+Na]⁺). kingston.ac.ukacs.org This measurement is precise enough to calculate a unique molecular formula, which for this compound is C₂₀H₃₀O₂. This confirmation of the elemental composition is a fundamental step in structural elucidation. kingston.ac.uk

Fragmentation Analysis: In electron ionization (EI) or tandem mass spectrometry (MS/MS) experiments, the molecular ion is induced to fragment in a reproducible manner. The resulting fragmentation pattern is a fingerprint of the molecule. For a labdane diterpenoid carboxylic acid like this compound, characteristic fragmentation pathways include:

Loss of a methyl group ([M-15]⁺).

Loss of water ([M-18]⁺).

Cleavage of the carboxylic acid group ([M-45]⁺). libretexts.org

Fragmentations related to the side chain and retro-Diels-Alder reactions involving the decalin ring system.

The mass spectra of related diterpenoid acids are well-documented and serve as valuable references for interpreting the fragmentation data of this compound. amolf.nlmdpi.com

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Method | Observed Value/Fragment | Inference |

| Molecular Formula | HRMS-ESI | C₂₀H₃₀O₂ | Confirms elemental composition |

| Molecular Weight | MS | 318.22 | Corresponds to C₂₀H₃₀O₂ |

| Molecular Ion (EI) | EI-MS | m/z 318 | M⁺ |

| Key Fragment | EI-MS | m/z 303 | [M-CH₃]⁺ |

| Key Fragment | EI-MS | m/z 273 | [M-COOH]⁺ |

| Key Fragment | EI-MS | m/z 137 | Retro-Diels-Alder fragment |

Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. These two methods are complementary, as some vibrational modes that are weak in IR are strong in Raman, and vice versa. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared light by a molecule, causing its bonds to vibrate. The spectrum provides clear evidence for the key functional groups in this compound. kingston.ac.uk Specific, characteristic absorption bands confirm its identity:

A very broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid dimer. rsc.org

A strong, sharp absorption around 1690 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. rsc.org

Absorptions between 3100-3000 cm⁻¹ indicate C-H stretching of sp² hybridized carbons (alkenes). spectroscopyonline.com

The C=C stretching vibrations appear in the 1640-1650 cm⁻¹ region. For this compound, a band at 1642 cm⁻¹ is attributed to the exocyclic methylene group. rsc.org

A sharp peak around 890-900 cm⁻¹ is a classic indicator of the out-of-plane C-H bend of an exocyclic C=CH₂ group. rsc.org

Raman Spectroscopy: Raman spectroscopy involves inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds, making it excellent for observing the C=C bonds of the carbon skeleton. While specific Raman spectra for this compound are not widely published, studies on the closely related compound trans-communic acid demonstrate the utility of the technique. researchgate.net Expected strong Raman signals for this compound would include the C=C stretching modes of the diene side chain and the exocyclic methylene group, providing complementary data to the IR spectrum.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| 2955, 2870 | C-H stretch (sp³) | Alkane |

| 1690 (strong) | C=O stretch | Carboxylic Acid |

| 1642 | C=C stretch | Exocyclic Methylene |

| 896 (sharp) | =C-H bend (out-of-plane) | Exocyclic Methylene |

X-ray Crystallography for Absolute Configuration Determination (of related adducts involving this compound)

While obtaining a single crystal of this compound suitable for X-ray diffraction can be difficult, its absolute configuration can be unequivocally determined by analyzing crystalline derivatives or adducts. nih.gov A powerful strategy involves forming a cycloadduct, such as through a Diels-Alder reaction, between this compound and another molecule to create a larger, more readily crystallized compound. d-nb.info

Studies on cycloadducts formed between this compound and diterpene quinones, isolated from natural sources like Taiwania cryptomerioides, have been pivotal. researchgate.net The structure of one such [4+2] cycloadduct, taiwaniadduct I, was determined by single-crystal X-ray crystallography. acs.org By solving the crystal structure of the adduct, the precise three-dimensional arrangement of every atom is mapped. This not only confirms the entire constitution of the new, larger molecule but also locks in the relative and absolute stereochemistry of the this compound portion embedded within it. This crystallographic evidence provides the ultimate proof of the compound's structure, validating the assignments made by other spectroscopic methods.

Computational and Theoretical Investigations of Trans Ozic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed to determine the optimized molecular geometry and electronic properties of trans-ozic acid and related compounds. researchgate.netnih.gov DFT calculations are foundational for understanding the molecule's spatial arrangement and the distribution of its electrons, which in turn dictate its physical and chemical behavior.

For instance, DFT has been used to study the topological features of the charge densities and chemical reactivity of trans-communic acid, a stereoisomer of ozic acid. researchgate.net Such studies often involve optimizing the molecule's geometry to find the lowest energy conformation. nih.govnih.gov The electronic structure is then analyzed by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial, as they relate to the molecule's ability to donate or accept electrons in chemical reactions. In the context of Diels-Alder reactions, this compound methyl ester has been identified as the HOMO counterpart (the diene), highlighting its role as the electron-donating species in this type of cycloaddition. researchgate.netnih.govacs.orgresearchgate.net

Table 1: Key Electronic Parameters from DFT Calculations

| Parameter | Description | Relevance to this compound |

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. A higher EHOMO suggests greater reactivity as a nucleophile or diene. researchgate.netmdpi.com |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. A lower ELUMO suggests greater reactivity as an electrophile. researchgate.netmdpi.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net |

Theoretical Prediction and Assignment of Spectroscopic Properties (e.g., Vibrational Modes)

Theoretical calculations, particularly using DFT, are instrumental in predicting and interpreting the spectroscopic properties of molecules. scirp.org By calculating vibrational frequencies, researchers can assign the peaks observed in experimental Infrared (IR) and Raman spectra to specific molecular motions, such as stretching, bending, and rocking of bonds. nih.gov

A study on communic acids, which include the trans stereoisomer, successfully used DFT calculations to assign the most significant vibrational modes in their IR and Raman spectra. researchgate.net This combined experimental and theoretical approach allows for a detailed and accurate understanding of the molecule's vibrational behavior. nih.gov The calculated wavenumbers and intensities for vibrational modes are typically in good agreement with experimental data, confirming the accuracy of the computational model and the structural assignment. nih.govunige.ch Such analyses are crucial for distinguishing between different isomers and for identifying functional groups within the molecule. researchgate.net

Table 2: Examples of Vibrational Modes Analyzed by DFT

| Vibrational Mode Type | Description | Typical Wavenumber Range (cm-1) |

| C-H stretching | Stretching of carbon-hydrogen bonds in saturated and unsaturated groups. researchgate.net | 2800-3100 |

| C=O stretching | Stretching of the carbonyl group in the carboxylic acid. | 1650-1750 |

| C=C stretching | Stretching of carbon-carbon double bonds in the hydrocarbon chain. | 1600-1680 |

| C-O stretching | Stretching of the carbon-oxygen single bond in the carboxylic acid. unige.ch | 1210-1330 |

| CH2 bending/scissoring | Bending motion of methylene (B1212753) (-CH2-) groups. | 1440-1480 |

Note: The table provides general ranges for typical vibrational modes. Precise values for this compound would be obtained from specific DFT calculations.

Analysis of Chemical Reactivity and Stability through Electronic Parameters

DFT-based calculations provide several electronic parameters that serve as descriptors for chemical reactivity and stability. researchgate.net By analyzing values such as the HOMO-LUMO energy gap, ionization potential, and electron affinity, scientists can predict how a molecule will behave in a chemical reaction. mdpi.comscienceopen.com

A molecule with a low HOMO-LUMO gap is generally more reactive than one with a high gap because it requires less energy to excite an electron to a higher energy state, facilitating chemical transformations. researchgate.net Theoretical studies on related terpene acids have shown that trans-communic acid is chemically more sensitive compared to other isomers, a finding that aligns with its higher predicted chemical reactivity based on DFT-derived indices. researchgate.net These computational insights are vital for understanding the molecule's role in biological systems and its potential as a synthetic precursor. researchgate.net

Computational Studies on Diastereoselective Reactions Influencing this compound Synthesis

Computational modeling is a key tool for understanding and predicting the outcomes of stereoselective reactions, which are crucial in the synthesis of complex natural products like this compound. numberanalytics.comnih.gov The synthesis of this compound and its derivatives often involves reactions where controlling the three-dimensional arrangement of atoms (stereochemistry) is essential. researchgate.netrsc.org

For example, computational analysis has been used to elucidate the regio- and diastereoselectivity of Diels-Alder reactions where this compound methyl ester acts as a diene. researchgate.netacs.org These studies help to rationalize why a particular stereoisomer is formed preferentially. DFT calculations can model the transition states of different reaction pathways, and the relative energies of these transition states determine the major product. acs.org This predictive power is invaluable for designing synthetic routes that are more efficient and selective, minimizing the formation of unwanted byproducts and maximizing the yield of the desired stereoisomer. numberanalytics.comnih.gov

Biological Activities and Molecular Mechanisms of Trans Ozic Acid Preclinical Research Focus

Investigations into Anticancer and Cytotoxic Activities

The potential of trans-Ozic acid as an anticancer agent has been evaluated through its effects on various cancer cell lines and its interaction with key molecular targets involved in cancer progression.

While this compound has been identified as a bioactive compound with potential anticancer properties, specific data on its cytotoxic efficacy against a broad range of cancer cell lines remains limited in the reviewed literature. ontosight.ai In a study on bioactive diterpenes from Orthosiphon labiatus, (+)-trans-ozic acid (referred to as compound 1) was isolated. capes.gov.brnih.govacs.org However, the cytotoxic activity against the human breast cancer cell line MCF-7 was reported for other co-isolated labdane (B1241275) diterpenoids (compounds 2 and 6), which showed IC50 values of 82 and 69 μM, respectively. capes.gov.brnih.govacs.org

A related naturally occurring terpenoid, (-)-antrocin, which has been synthesized in research alongside (-)-trans-ozic acid, has demonstrated potent antagonistic activity in various cancer cells, including those from breast, lung, liver, colon, and bladder cancers. researchgate.netresearchgate.netresearchgate.net However, direct experimental evidence detailing the specific efficacy of this compound itself in these cell lines is not extensively documented.

Research into the specific intracellular signaling pathways modulated by this compound is still in early stages. While direct evidence is lacking for this compound, studies on the structurally related compound (-)-antrocin have provided some insights. For instance, (-)-antrocin has been found to affect non-small lung cancer cells through the inhibition of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway. researchgate.net This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its inhibition is a key target in cancer therapy. researchgate.netcemm.at However, studies confirming a similar mechanism of action for this compound have not been identified.

Computational studies have been employed to predict the interaction and binding affinity of this compound with several proteins that are significant in breast cancer progression. tandfonline.com In silico screening of various phytochemicals revealed that this compound, a diterpenoid, demonstrates good binding affinities with 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), human epidermal growth factor receptor 2 (ErbB2/HER2), and the phosphatidylinositol 3-kinase/protein kinase B (PI3K-PKB/Akt) pathway proteins. tandfonline.comresearcher.liferesearcher.life

These findings suggest that this compound may act as an inhibitor of key molecular pathways implicated in breast cancer. tandfonline.com The interaction with 17β-HSD1, an enzyme crucial for estrogen biosynthesis, involves hydrophobic contacts with residues such as Met 193, Leu 96, and Met 147. tandfonline.comnih.gov For the ErbB2/HER2 and PI3K-PKB/Akt proteins, which are central to cell growth and survival signaling, this compound showed docking scores comparable to known ligands, indicating its potential as a potent inhibitor. tandfonline.commdpi.comcore.ac.uknih.gov

Table 1: In Silico Docking Performance of Investigational Ligands Including this compound This table is generated based on data for a range of candidate compounds evaluated in the cited study, including this compound.

| Target Protein | Docking Score Range (kcal/mol) | Known Ligand Docking Score (kcal/mol) | Key Interacting Residues for this compound |

|---|---|---|---|

| 17β-HSD1 | -13.9 to -11.6 | -14.7 | Met 193, Leu 96, Met 147 (hydrophobic) tandfonline.com |

| ErbB2/HER2 | -10.1 to -8.1 | -6.3 | Data not specified for individual compound tandfonline.com |

| PI3K-PKB/Akt | -11.5 to -9.6 | -9.8 | Data not specified for individual compound tandfonline.com |

The potential for this compound to act as a chemosensitizing agent, enhancing the efficacy of established chemotherapeutic drugs like bortezomib, has not been documented in the reviewed preclinical research. Studies into synergistic effects between this compound and other anticancer therapies are required to explore this possibility.

Antimycobacterial Efficacy Studies

Investigations into the bioactivity of compounds isolated from the plant Orthosiphon labiatus have included assessments of antimycobacterial effects. capes.gov.brnih.govacs.org In one such study, (+)-trans-ozic acid was isolated along with two new labdane diterpenoids and other known compounds. capes.gov.brnih.govacs.org While the study evaluated the efficacy of some of these compounds against Mycobacterium tuberculosis, the causative agent of tuberculosis, (+)-trans-ozic acid itself was not among those tested. capes.gov.brnih.govacs.orgmit.edu The other isolated compounds, a labdane diterpenoid (compound 3) and a derivative of carnosic acid (compound 6), exhibited Minimum Inhibitory Concentrations (MICs) of 157 µM and 28 µM, respectively, against M. tuberculosis. capes.gov.brnih.govacs.org

Anti-inflammatory Response Investigations

The potential anti-inflammatory properties of this compound have been suggested based on the known pharmacological effects of other bioactive compounds isolated from the Orthosiphon genus. ontosight.aitandfonline.com Research into 4-Epicommunic acid (an alias for this compound) has noted its potential anti-inflammatory activity, though detailed mechanistic studies are needed to substantiate this. ontosight.ai The anti-inflammatory effects of related diterpenoids have been linked to the inhibition of the NLRP3 inflammasome, a key component of the innate immune system, but direct investigation of this compound's role in this pathway has not been reported. researchgate.net

Bioactivity Parameters and Correlation with Chemical Reactivity

The preclinical assessment of this compound has revealed specific bioactivity parameters, primarily through enzymatic assays and computational screening methods. These parameters, when analyzed in conjunction with the molecule's inherent chemical reactivity, provide insights into its potential mechanisms of action. The structure of this labdane diterpenoid, characterized by a carboxylic acid function and specific sites of unsaturation, dictates its interactions with biological macromolecules.

Research into the bioactivity of this compound includes its effect on enzymatic processes. In one study, its capacity to inhibit mushroom tyrosinase was evaluated. kingston.ac.uk While other compounds isolated from the same source showed varying levels of inhibition, this compound demonstrated a modest but measurable effect. kingston.ac.uk

| Enzyme Target | Reported Bioactivity | Source |

|---|---|---|

| Mushroom Tyrosinase | 19.0% inhibition | kingston.ac.uk |

More detailed parameters have been predicted using in silico models, which calculate the binding affinities of a ligand to the active sites of protein targets. A computational screening of bioactive compounds from Orthosiphon aristatus identified this compound as having good binding affinities for several proteins implicated in breast cancer pathways. tandfonline.com These theoretical interactions suggest a potential for competitive inhibition, a key mechanism for many therapeutic agents. The study highlighted interactions with 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1), human epidermal growth factor receptor 2 (ErbB2/HER2), and the PI3K-PKB/Akt pathway. tandfonline.com

The chemical reactivity of this compound is directly linked to its structure. As a diterpenoid acid, its carboxylic group can participate in hydrogen bonding, a fundamental interaction in ligand-receptor binding. tandfonline.com Furthermore, its carbon skeleton and double bonds make it a candidate for chemical transformations, such as Diels-Alder reactions, where it can act as a dienophile to form heterodimers with other natural products like taiwaniaquinones. thieme-connect.com Its synthesis from naturally abundant precursors via reactions like ozonolysis further underscores the reactivity of its core structure. researchgate.netsemanticscholar.org

A correlation between these bioactivity parameters and the compound's chemical reactivity is evident from the analysis of its binding modes in computational studies. The predicted affinity of this compound for the 17β-HSD1 protein, for example, is not random but is governed by specific chemical interactions. The in silico model revealed that the diterpene formed hydrophobic interactions with specific amino acid residues within the protein's lipophilic pocket, including Ile 14, Met 193, Leu 96, and Met 147. tandfonline.com These interactions are a direct consequence of the molecule's three-dimensional shape and the distribution of lipophilic and hydrophilic regions on its surface—features defined by its chemical makeup. Therefore, the chemical reactivity and structural characteristics of this compound are the foundational determinants of its biological activity, enabling it to fit into and interact with specific protein targets.

| Protein Target | Interacting Amino Acid Residues (Hydrophobic Contacts) | Associated Pathway | Source |

|---|---|---|---|

| 17β-HSD1 | Ile 14, Met 193, Leu 96, Met 147 | Steroid Metabolism | tandfonline.com |

| ErbB2/HER2 | Not specified | Growth Factor Signaling | tandfonline.com |

| PI3K-PKB/Akt | Not specified | Cell Survival/Proliferation | tandfonline.com |

Ecological and Geological Significance of Trans Ozic Acid

Role in Natural Polymerization Processes of Resins

trans-Ozic acid is a key monomeric unit in the formation of certain natural resins, particularly those classified as Class Ic and Id. acs.orgzobodat.at These resins are primarily derived from angiosperms (flowering plants). zobodat.atzobodat.atufrj.br The process of transforming liquid resin into a solid, stable polymer is known as hardening or amberization, a process driven by free-radical polymerization. wikipedia.orgscienceinschool.org

The polymerization of this compound is initiated upon the resin's exudation from a plant, where it is exposed to air and light. scienceinschool.org The molecule's structure, specifically the conjugated diene moieties within its side chain, is susceptible to free-radical reactions. wikipedia.org This leads to cross-linking between individual diterpenoid molecules, forming a complex and durable macromolecular structure. wikipedia.orgscienceinschool.org Over geological timescales, this polymerization continues, contributing to the maturation of the resin into copal and eventually amber. wikipedia.org

In a specific subclass of amber, designated Class Id, this compound participates in a more complex polymerization. acs.org Research has shown that in these resinites, succinic acid acts as a cross-linking agent. It forms ester bonds with ozol, the alcohol counterpart of this compound, further bridging the polylabdanoid chains and enhancing the structural integrity of the amber. acs.orgpch.gc.ca The presence of enantio-configuration labdanoids like this compound is a defining characteristic of these specific resin classes. acs.orgpch.gc.ca

Table 1: Chemical Profile of this compound

| Property | Value | Source |

|---|---|---|

| Systematic Name | (1R,4aR,5S,8aR)-1,4a-dimethyl-6-methylene-5-[(2E)-3-methylpenta-2,4-dien-1-yl]decahydronaphthalene-1-carboxylic acid | ontosight.aichemspider.com |

| Synonyms | 4-Epicommunic acid, (+)-trans-Ozic acid | ontosight.aichemspider.com |

| Molecular Formula | C₂₀H₃₀O₂ | ontosight.aichemspider.comnih.gov |

| Classification | Diterpenoid, Labdane-type, enantio-configuration | acs.orgzobodat.atpch.gc.ca |

| Role in Resins | Monomer in polymerization | zobodat.atwikipedia.org |

Implications for the Composition and Characterization of Fossil Resins and Ambers

The presence of this compound and its derivatives in fossil resins serves as a significant biomarker, aiding in the chemical classification and determination of the botanical source of ambers. ufrj.brresearchgate.net Over geological time, the original resin constituents undergo diagenetic changes, including oxidation and isomerization. zobodat.at The fate of this compound is its incorporation into the macromolecular polymer that constitutes amber. zobodat.at

Analytical techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are used to break down the amber polymer and identify its original monomeric components, including this compound. acs.orgpch.gc.ca The identification of this compound is a key indicator for Class Ic and Class Id ambers. acs.orgzobodat.atwikipedia.org

Class Ic ambers are defined by a polymer structure based on enantio-labdanoids like this compound, but they lack succinic acid. acs.orgwikipedia.org Prominent examples include Dominican and Mexican ambers, which are known to be derived from the extinct angiosperm Hymenaea protera. zobodat.atwikipedia.org

Class Id ambers are also based on enantio-labdanoids, including this compound, but are distinguished by the incorporation of succinic acid as a cross-linking agent. acs.org This amber subclass has been identified in several Canadian deposits. acs.orgpch.gc.ca

Therefore, detecting this compound allows geochemists and paleobotanists to trace the origin of an amber sample, often linking it to specific plant families like the Leguminosae (Hymenaea) rather than the conifer families that produce other classes of amber. zobodat.atzobodat.at While primarily associated with angiosperms, ozic acid has also been found in lesser amounts in resins from some conifers, such as those of the Callitris species (family Cupressaceae), indicating its wider, though less dominant, distribution. researchgate.net

Table 2: Geochemical Significance of this compound in Resins and Ambers

| Amber/Resin Classification | Key Chemical Feature | Botanical Source Association | Significance of trans-Ozic Acid | Source |

|---|---|---|---|---|

| Class Ic Amber | Polymer of enantio-labdanoids; no succinic acid | Angiosperms (e.g., Hymenaea) | Primary monomeric biomarker | acs.orgzobodat.atwikipedia.org |

| Class Id Amber | Polymer of enantio-labdanoids with succinic acid cross-linking | Angiosperms | Primary monomeric biomarker, cross-linked via its alcohol form (ozol) | acs.orgpch.gc.ca |

| ***Callitris* Resin** | Primarily other diterpenoids (e.g., callitrisic acid) | Conifers (Cupressaceae) | Present as a secondary or minor component | researchgate.net |

Future Research Perspectives and Methodological Advancements in Trans Ozic Acid Studies

Development of More Efficient and Scalable Synthetic Methodologies

The total synthesis of trans-ozic acid and its derivatives is crucial for enabling comprehensive biological evaluation and the development of novel therapeutic agents. While several synthetic routes have been established, future efforts will likely focus on improving efficiency, scalability, and stereocontrol.

One promising approach involves the use of a chiral pool strategy, which utilizes readily available enantiomerically pure starting materials to simplify the synthesis of complex molecules. For instance, a concise and scalable asymmetric synthesis of (−)-trans-ozic acid has been developed from the naturally abundant aromatic abietane (B96969), (+)-dehydroabietic acid. rsc.orgresearchgate.net This method leverages the inherent chirality of the starting material to achieve high enantiopurity in the final product. rsc.orgresearchgate.net Another strategy employed the ozonolysis of (+)-podocarpic acid, another aromatic abietane, to achieve a similar outcome. rsc.org These approaches highlight the potential of using natural products as a chiral pool for the efficient synthesis of terpenoids like this compound. rsc.org

Recent advancements have also focused on biomimetic approaches that mimic the proposed biosynthetic pathways of natural products. The enantioselective total synthesis of various taiwaniadducts, which are thought to be formed from this compound, has been achieved through an intermolecular Diels-Alder reaction. acs.orgthieme-connect.comnih.govdicp.ac.cn In these syntheses, this compound methyl ester serves as a key diene component. acs.orgnih.govresearchgate.net The development of these biomimetic syntheses not only provides access to complex molecules but also offers insights into their potential biosynthetic origins. thieme-connect.comnih.gov

Furthermore, iridium-catalyzed asymmetric polyene cyclization has emerged as a powerful tool for the synthesis of the diterpenoid segments of complex molecules, including the precursor to this compound. acs.orgthieme-connect.com This method allows for the construction of the core ring system with high enantiopurity. acs.org Other synthetic strategies have utilized a Cp2TiCl2-catalyzed epoxy-ene-type cyclization to construct the trans-decalin system of this compound. nih.gov

Future research in this area will likely focus on the development of even more convergent and atom-economical synthetic routes. This may involve the exploration of novel catalytic systems and the application of flow chemistry techniques to improve scalability and reduce waste. The ability to readily access a diverse range of this compound analogs will be critical for exploring its full therapeutic potential.

Comprehensive Elucidation of Biosynthetic Pathways and Enzymes

While the chemical synthesis of this compound has seen significant progress, a detailed understanding of its natural biosynthesis remains an important area for future investigation. Diterpenoids are biosynthesized from geranylgeranyl diphosphate (B83284) (GGPP) through the action of various synthases. thieme-connect.com The biosynthesis of diterpenoid dimers, which can be formed from monomers like this compound, is thought to involve enzymatic dimerization, potentially through Diels-Alder reactions catalyzed by enzymes known as Diels-Alderases. thieme-connect.com

The biosynthesis of taiwaniadducts, for example, is hypothesized to involve a formal [4+2] cycloaddition between this compound and a taiwaniaquinoid diterpene. thieme-connect.comthieme-connect.com However, direct enzymatic evidence for this transformation is currently lacking. thieme-connect.com Identifying and characterizing the specific enzymes responsible for the biosynthesis of this compound and its subsequent conversion into more complex molecules is a key challenge for future research.

Future studies could employ a combination of genomic, transcriptomic, and metabolomic approaches to identify candidate genes and enzymes involved in the this compound biosynthetic pathway in organisms that produce it, such as Taiwania cryptomerioides. acs.orgthieme-connect.com Once identified, these enzymes could be heterologously expressed and characterized to confirm their function. A deeper understanding of the biosynthetic machinery could pave the way for the biotechnological production of this compound and its derivatives, providing a more sustainable and scalable alternative to chemical synthesis. Furthermore, knowledge of the enzymes involved in these pathways could inspire the development of novel biocatalytic methods for the synthesis of complex natural products. google.com

Advanced Mechanistic Characterization of Biological Activities at the Molecular Level

Preliminary studies have suggested that this compound and compounds derived from it possess a range of biological activities. For instance, in silico screening has indicated that this compound may have good binding affinities with proteins involved in breast cancer pathways, such as 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1), ErbB2/HER2, and PI3K-PKB/Akt. tandfonline.com Additionally, some labdane (B1241275) diterpenoids isolated alongside this compound have shown activity against Mycobacterium tuberculosis and cytotoxic effects against breast cancer cell lines. nih.gov

However, the precise molecular mechanisms underlying these activities are largely unknown. Future research should focus on a comprehensive characterization of the biological targets of this compound and its derivatives. This will involve a combination of in vitro and in vivo studies to identify the specific proteins and signaling pathways that are modulated by these compounds.

Advanced techniques such as chemical proteomics, thermal shift assays, and high-throughput screening can be employed to identify direct binding partners of this compound. Subsequent validation through genetic and pharmacological approaches will be crucial to confirm these interactions and elucidate their functional consequences. Understanding the molecular basis of action is essential for optimizing the therapeutic potential of this compound and for the rational design of more potent and selective analogs.

Exploration of Structure-Activity Relationships through Novel Derivatization and Analog Synthesis

The synthesis of novel derivatives and analogs of this compound is a critical component of future research aimed at understanding its structure-activity relationships (SAR). semanticscholar.orgrsc.orgunifr.chnih.gov By systematically modifying the chemical structure of this compound and evaluating the biological activity of the resulting compounds, researchers can identify the key structural features responsible for its therapeutic effects. rsc.orgnih.gov

The development of efficient synthetic methodologies, as discussed in section 8.1, will be instrumental in generating a diverse library of this compound analogs. Modifications could include alterations to the carboxylic acid group, the decalin ring system, and the side chain. For example, the synthesis of various esters and amides of the carboxylic acid could explore the impact of this functional group on activity. Furthermore, the synthesis of analogs with different stereochemistries or with the introduction of new functional groups on the decalin core could provide valuable insights into the spatial requirements for biological activity.

The insights gained from SAR studies will guide the design of second-generation analogs with improved potency, selectivity, and pharmacokinetic properties. mdpi.com This iterative process of synthesis, biological evaluation, and rational design is a cornerstone of modern drug discovery and will be essential for unlocking the full therapeutic potential of this compound.

Q & A

Q. How should researchers address the lack of mechanistic studies on trans-Ozic acid’s anti-inflammatory properties?

- Methodological Answer : Design RNA-seq or proteomics experiments to identify differentially expressed genes/proteins in treated vs. untreated immune cells. Validate targets via siRNA knockdown or Western blot. Compare pathways (e.g., NF-κB) with known anti-inflammatory diterpenoids (e.g., cafestol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.